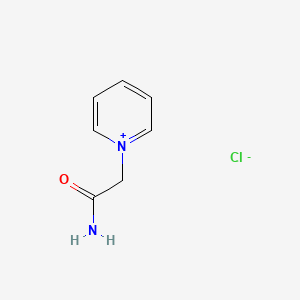

1-(Aminoformylmethyl)pyridinium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40987. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-1-ium-1-ylacetamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c8-7(10)6-9-4-2-1-3-5-9;/h1-5H,6H2,(H-,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJBHWDMQIYCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373372 | |

| Record name | 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41220-29-5 | |

| Record name | 41220-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Carbamoylmethyl)pyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(Aminoformylmethyl)pyridinium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminoformylmethyl)pyridinium chloride, also known as Carbamoylmethylpyridinium chloride, is a quaternary pyridinium salt. This class of compounds is recognized for its utility as intermediates in organic synthesis and its potential applications in pharmaceutical and materials science. The presence of a permanently charged pyridinium ring and a functional amide side chain imparts unique chemical and physical properties that are of interest to researchers in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, detailing its synthesis, physicochemical characteristics, spectral data, and reactivity profile. The information is supplemented with detailed experimental protocols and logical workflow diagrams to facilitate its practical application in a research setting.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid. It is known to be soluble in water.[1][2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₉ClN₂O | [2][3] |

| Molecular Weight | 172.61 g/mol | [2][3] |

| Melting Point | 211 °C | [4] |

| Appearance | White to pale yellow crystalline solid | [1][2] |

| Solubility | Soluble in water | [1][2] |

| Storage Temperature | Room Temperature | [4] |

Acidity (pKa)

-

Pyridinium Ring Protons: The pyridinium ion itself is acidic. Pyridinium chloride has a pKa of approximately 5.0.[5] The electron-withdrawing amide group attached to the nitrogen is expected to slightly increase the acidity of the pyridinium ring protons. Therefore, the pKa associated with the deprotonation of the pyridinium moiety is estimated to be in the range of 4-5.

-

α-Methylene Protons: The protons on the methylene group (CH₂) adjacent to the pyridinium nitrogen and the carbonyl group are weakly acidic. The pKa of α-protons to a carbonyl group in an amide is typically in the range of 20-25.[6] While the adjacent positively charged nitrogen will increase their acidity, they are significantly less acidic than the pyridinium ring protons.

-

Amide N-H Protons: The protons on the amide nitrogen are generally not considered acidic, with a pKa value typically above 17.

Estimated pKa Values

| Proton | Estimated pKa |

| Pyridinium Ring C-H | ~ 4-5 |

| α-Methylene C-H | ~ 20-25 |

| Amide N-H | > 17 |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are influenced by the electron-withdrawing pyridinium ring and the amide group.

| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| Pyridinium (ortho, H2, H6) | Doublet | 8.8 - 9.2 |

| Pyridinium (para, H4) | Triplet | 8.5 - 8.7 |

| Pyridinium (meta, H3, H5) | Triplet | 8.0 - 8.3 |

| Methylene (-CH₂-) | Singlet | 5.5 - 5.8 |

| Amide (-NH₂) | Broad Singlet | 7.5 - 8.0 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Pyridinium (C2, C6) | 145 - 150 |

| Pyridinium (C4) | 140 - 145 |

| Pyridinium (C3, C5) | 125 - 130 |

| Methylene (-CH₂-) | 60 - 65 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3100 | N-H stretch | Amide (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridinium) |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1600 | C=C and C=N stretch | Pyridinium ring |

| ~1550 | N-H bend (Amide II) | Amide |

| 1500 - 1400 | C=C stretch | Pyridinium ring |

Synthesis, Reactivity, and Stability

Synthesis

This compound is typically synthesized via the quaternization of pyridine with 2-chloroacetamide. This is a nucleophilic substitution reaction where the nitrogen atom of the pyridine ring acts as the nucleophile, displacing the chloride from 2-chloroacetamide.[2]

Reactivity

-

Nucleophilic Attack on the Pyridinium Ring: The pyridinium ring is electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Strong nucleophiles can lead to ring-opening reactions (Zincke reaction).

-

Reactions of the Amide Group: The amide group can undergo hydrolysis under acidic or basic conditions to yield 1-(carboxymethyl)pyridinium chloride. It can also be dehydrated to the corresponding nitrile.

-

Acidity of α-Protons: The methylene protons, while not strongly acidic, can be deprotonated by a strong base to form an ylide, which can then react with electrophiles.

Stability

Pyridinium salts generally exhibit good thermal and chemical stability.[7] this compound should be stored at room temperature in a dry, cool, and well-ventilated place, with the container tightly closed to prevent moisture absorption.[4][8]

Experimental Protocols

Synthesis of this compound

-

Materials: Pyridine, 2-chloroacetamide, Dichloromethane (anhydrous).

-

Procedure:

-

Dissolve pyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add 2-chloroacetamide (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the solid with cold dichloromethane to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Characterization Workflow

References

- 1. This compound(41220-29-5) 13C NMR spectrum [chemicalbook.com]

- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | 41220-29-5 [chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound(41220-29-5) IR Spectrum [m.chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to Girard's Reagent P: Chemical Structure, Mechanism, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Girard's Reagent P, chemically known as 1-(hydrazinocarbonylmethyl)pyridinium chloride, is a cationic derivatizing agent with significant applications in analytical and organic chemistry.[1] Its primary utility lies in its ability to react with carbonyl compounds, such as ketones and aldehydes, to form water-soluble hydrazones. This property is particularly valuable for the separation of carbonyl-containing compounds from complex mixtures, as the resulting charged derivatives can be easily separated from non-carbonyl components using extraction techniques. Subsequently, the carbonyl compound can be regenerated from the hydrazone, making this a powerful tool for purification and analysis. This guide provides a comprehensive overview of the chemical structure, reaction mechanism, and practical applications of Girard's Reagent P.

Chemical Structure and Properties

Girard's Reagent P is a salt consisting of a cationic pyridinium moiety linked to a hydrazide functional group via a methylene bridge, with a chloride counter-ion. The presence of the permanently charged quaternary ammonium group is key to its function, rendering its derivatives highly soluble in aqueous solutions.

Chemical Structure:

-

Systematic Name: 1-(2-Hydrazinyl-2-oxoethyl)pyridinium chloride[1]

-

Synonyms: (1-Pyridinio)acetohydrazide chloride, Girard's P hydrazine, GP[1]

-

Molecular Formula: C₇H₁₀ClN₃O[1]

-

Molecular Weight: 187.63 g/mol [1]

The structure combines the nucleophilicity of the terminal hydrazine nitrogen with the solubilizing properties of the pyridinium cation.

Quantitative Data

Below is a summary of the key physical and chemical properties of Girard's Reagent P.

| Property | Value | References |

| Molecular Formula | C₇H₁₀ClN₃O | [1] |

| Molecular Weight | 187.63 g/mol | [1] |

| Melting Point | 201-203 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and polar solvents like methanol. Insoluble in non-polar organic solvents. |

Estimated Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.8 - 9.0 | Doublet | Protons ortho to the nitrogen in the pyridinium ring |

| ~8.4 - 8.6 | Triplet | Proton para to the nitrogen in the pyridinium ring |

| ~8.0 - 8.2 | Triplet | Protons meta to the nitrogen in the pyridinium ring |

| ~5.5 - 5.7 | Singlet | Methylene (-CH₂-) protons |

| ~4.0 - 5.0 | Broad Singlet | Hydrazine (-NH₂) protons |

| ~10.0 - 11.0 | Broad Singlet | Amide (-NH-) proton |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H stretching (hydrazine and amide) |

| 3100 - 3000 | Medium | C-H stretching (aromatic pyridinium) |

| ~1680 | Strong | C=O stretching (amide I band) |

| 1640 - 1580 | Medium | C=C and C=N stretching (pyridinium ring) |

| ~1550 | Medium | N-H bending (amide II band) |

Reaction Mechanism: Derivatization of Carbonyls

The reaction of Girard's Reagent P with an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism, specifically the formation of a hydrazone. The reaction is typically carried out under mildly acidic conditions, which serve to activate the carbonyl group towards nucleophilic attack without fully protonating the hydrazine.

The mechanism can be summarized in the following steps:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid catalyst, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine moiety of Girard's Reagent P acts as a nucleophile and attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable, water-soluble hydrazone derivative.

Experimental Protocols

General Protocol for the Derivatization of a Ketone

This protocol is a representative procedure for the derivatization of a ketone with Girard's Reagent P for the purpose of separation.

Materials:

-

Ketone-containing organic mixture

-

Girard's Reagent P

-

Ethanol or Methanol

-

Glacial Acetic Acid

-

Diethyl ether or other non-polar organic solvent

-

Hydrochloric acid (concentrated and dilute)

-

Sodium hydroxide or Sodium carbonate solution

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the ketone-containing mixture in a minimal amount of ethanol or methanol in a round-bottom flask. Add a 1.2 molar equivalent of Girard's Reagent P and a catalytic amount (e.g., 10% by volume) of glacial acetic acid.

-

Reaction: Reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Extraction: After cooling to room temperature, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous solution with diethyl ether several times to remove any non-carbonyl organic compounds. The water-soluble Girard's hydrazone will remain in the aqueous layer.

-

Hydrolysis (Regeneration of Ketone): To regenerate the ketone, acidify the aqueous layer containing the hydrazone with dilute hydrochloric acid and heat the solution. The hydrolysis will cleave the C=N bond, reforming the ketone and the protonated Girard's Reagent P.

-

Isolation of Ketone: The regenerated ketone can then be isolated by extraction with an appropriate organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with a dilute base (e.g., sodium bicarbonate solution) to remove residual acid, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the purified ketone.

Visualizations

Reaction Mechanism of Girard's Reagent P with a Ketone

Caption: Reaction of Girard's Reagent P with a ketone to form a hydrazone.

Experimental Workflow for Ketone Separation

Caption: Workflow for separating ketones using Girard's Reagent P.

Conclusion

Girard's Reagent P is a valuable tool in the arsenal of chemists, particularly for its utility in the separation and purification of carbonyl-containing compounds. Its unique structure, which imparts water solubility to its derivatives, allows for straightforward separation from complex organic mixtures. The ability to regenerate the original carbonyl compound from the hydrazone derivative makes it a non-destructive and efficient method. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals in drug development and other scientific fields to effectively utilize Girard's Reagent P in their work.

References

The Role of Girard's Reagent P in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Girard's Reagent P, chemically known as 1-(hydrazinocarbonylmethyl)pyridinium chloride, is a versatile derivatizing agent with significant applications in organic chemistry, particularly in the analysis of complex biological and pharmaceutical mixtures.[1] Its primary function is the selective reaction with carbonyl compounds—aldehydes and ketones—to form water-soluble hydrazones.[1][2] This transformation is instrumental in both the isolation and characterization of these molecules, offering enhanced sensitivity and improved analytical performance, especially in mass spectrometry-based techniques.[3][4]

Core Mechanism of Action: Hydrazone Formation

The utility of Girard's Reagent P stems from its reaction with the carbonyl group of aldehydes and ketones to form a stable hydrazone derivative. This reaction is typically carried out under weakly acidic conditions, which catalyze the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. The resulting intermediate then dehydrates to form the C=N double bond of the hydrazone. A key feature of Girard's Reagent P is the presence of a quaternary pyridinium salt, which imparts a permanent positive charge to the resulting derivative.[4][5] This cationic nature significantly increases the water solubility of the derivatized analyte, a crucial property for separating it from a non-polar matrix.

Applications in Research and Drug Development

Girard's Reagent P is widely employed across various scientific disciplines, including drug development, environmental analysis, and food safety testing.[2] In pharmaceutical research, it aids in the identification and quantification of drug metabolites that contain carbonyl functionalities.[2][4] The derivatization process enhances the ionization efficiency of these metabolites, leading to a significant improvement in detection sensitivity during mass spectrometric analysis.[3][4] Furthermore, this reagent is utilized in protein labeling for biochemical studies and in the detection of pollutants in environmental samples.[2]

Enhanced Detection in Mass Spectrometry

A major application of Girard's Reagent P is in liquid chromatography-mass spectrometry (LC-MS) analysis. The permanent positive charge introduced by the reagent significantly enhances the electrospray ionization (ESI) efficiency of the derivatized analytes.[3][6] This leads to a substantial increase in signal intensity, allowing for the detection and quantification of low-abundance carbonyl compounds. For instance, derivatization of the steroidal drug spironolactone and its metabolites with Girard's Reagent P resulted in a signal enhancement of one to two orders of magnitude.[4] Moreover, the derivatization can eliminate in-source fragmentation, leading to cleaner mass spectra and more reliable quantification.[4]

Isolation and Purification of Carbonyl Compounds

The water-soluble nature of the hydrazone derivatives formed with Girard's Reagent P provides a classical method for the separation of ketones and aldehydes from complex mixtures, such as extracts of natural products. The derivatized carbonyl compounds can be extracted into an aqueous phase, leaving behind other non-polar components of the mixture in the organic phase. The carbonyl compound can then be regenerated from the hydrazone by hydrolysis under acidic conditions.

Quantitative Data on Derivatization Efficiency

The effectiveness of Girard's Reagent P in enhancing analytical sensitivity has been documented in various studies. The following table summarizes key quantitative findings.

| Analyte(s) | Matrix | Analytical Technique | Improvement with Girard's Reagent P Derivatization | Reference |

| Spironolactone and its metabolites | Chemical Standards | UHPLC-ESI-MS/MS | 1-2 orders of magnitude signal enhancement | [4] |

| Aldehydes and Ketones | - | ESI-MS/MS | Signal intensity increase of 3.3 to 7.0 times (with a modified Girard's reagent compared to Girard's Reagent T) | [6] |

| Androgenic Steroids | Heifer Urine | - | Enabled detection and quantification | [7] |

| 17-hydroxyprogesterone | Dried Blood Spots | µLC-MS/MS | Enabled sensitive analysis | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Girard's Reagent P. Below are representative experimental protocols for the derivatization of steroids in biological samples for LC-MS analysis.

Protocol 1: Derivatization of Keto-Steroids in Human Serum

This protocol is adapted from a method for the analysis of dehydroepiandrosterone (DHEA), 4-androstene-3,17-dione (AD), and testosterone in human serum.[9]

1. Sample Preparation and Extraction:

-

To 100 µL of serum, add 20 µL of an internal standard solution in methanol.

-

Dilute the sample with 400 µL of water and acidify with 5 µL of 1 M HCl.

-

Add 50 µL of saturated NaCl solution.

-

Perform a liquid-liquid extraction with 1.4 mL of methyl tert-butyl ether (MTBE) by vortexing and shaking for 10 minutes.

-

Centrifuge at 3500 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

-

Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.

-

Add 20 µL of Girard's Reagent P solution (1 mg/mL in water).

-

Incubate the reaction mixture at 60 °C for 10 minutes.

-

Evaporate the sample to dryness under nitrogen.

3. LC-MS/HRMS Analysis:

-

Re-suspend the dried derivative in 100 µL of 50:50 methanol:water.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/HRMS system for analysis.

Protocol 2: Derivatization of Spironolactone and its Metabolites

This protocol is based on the derivatization of spironolactone standards.[4]

1. Preparation of Reagent and Standards:

-

Dissolve Girard's Reagent P in water to a concentration of 1 mg/mL.

-

Prepare standard solutions of spironolactone and its metabolites in methanol-acetic acid (9:1, v/v).

2. Derivatization Reaction:

-

To a 200 µL aliquot of each standard solution, add 20 µL of the Girard's Reagent P solution.

-

Briefly vortex the mixture.

-

Incubate at 37 °C for 15 minutes.

3. Analysis:

-

The resulting solution containing the derivatized material can be directly analyzed by LC-MS.

Visualizing the Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of carbonyl compounds with Girard's Reagent P for subsequent analysis.

Caption: General workflow for carbonyl analysis using Girard's Reagent P.

Reaction Mechanism Diagram

The chemical transformation underlying the utility of Girard's Reagent P is the formation of a hydrazone.

Caption: Reaction of a carbonyl with Girard's Reagent P to form a hydrazone.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fortunejournals.com [fortunejournals.com]

- 9. escholarship.org [escholarship.org]

The Enduring Legacy of Girard's Reagents: A Technical Guide to their Discovery, History, and Application in Analytical Chemistry

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the foundational role and modern utility of Girard's Reagents in the analysis of carbonyl-containing compounds.

Executive Summary

Since their development in the 1930s, Girard's Reagents have been indispensable tools in the chemical sciences, initially revolutionizing the field of steroid chemistry and now serving as a powerful technique for enhancing the detection of carbonyl compounds in modern analytical workflows. This technical guide provides an in-depth exploration of the discovery and history of Girard's Reagents, their chemical properties and synthesis, the mechanism of their reaction with aldehydes and ketones, and their evolution from bulk separation tools to critical derivatizing agents in mass spectrometry-based analyses. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in academia and industry.

The Dawn of a New Era in Steroid Chemistry: The Discovery of Girard's Reagents

In the 1930s, the burgeoning field of steroid chemistry faced a significant hurdle: the efficient isolation of ketosteroids from complex biological extracts. The existing methods were often harsh and provided low yields. This challenge was met by the ingenuity of French chemist André Girard at the Roussel Laboratories. In a landmark 1936 publication with Georges Sandulesco, Girard introduced a novel class of reagents that would bear his name and transform the landscape of steroid research.[1]

These reagents, known as Girard's Reagent T (trimethylacetylhydrazide ammonium chloride) and Girard's Reagent P (pyridinioacetylhydrazide chloride), possess a unique bifunctional structure: a reactive hydrazide group that condenses with aldehydes and ketones, and a quaternary ammonium or pyridinium salt that renders the resulting hydrazone derivative water-soluble. This clever design allowed for the separation of carbonyl-containing steroids from the lipid-soluble components of an extract through simple liquid-liquid partitioning. The water-soluble steroid-hydrazones could be isolated and then hydrolyzed back to the pure ketosteroid, often in high yield. This breakthrough was instrumental in the first large-scale production of steroid hormones like progesterone.

Chemical Properties and Synthesis of Girard's Reagents

Girard's Reagents are synthesized from readily available starting materials. The general synthetic scheme involves the reaction of an activated carboxylic acid derivative with hydrazine, followed by quaternization of a tertiary amine or pyridine.

Girard's Reagent T:

-

Systematic Name: (Carboxymethyl)trimethylammonium chloride hydrazide

-

CAS Number: 123-46-6[2]

-

Molecular Formula: C₅H₁₄ClN₃O

-

Molecular Weight: 167.64 g/mol [2]

Girard's Reagent P:

-

Systematic Name: 1-(Carboxymethyl)pyridinium chloride hydrazide

-

CAS Number: 1126-58-5

-

Molecular Formula: C₇H₁₀ClN₃O

-

Molecular Weight: 187.63 g/mol

The synthesis of Girard's Reagent T, for example, typically involves the reaction of ethyl chloroacetate with trimethylamine to form the quaternary ammonium salt, followed by reaction with hydrazine hydrate.

The Chemistry of Derivatization: Mechanism of Action

The utility of Girard's Reagents lies in their specific and efficient reaction with the carbonyl group of aldehydes and ketones to form stable hydrazones. The reaction is a nucleophilic addition-elimination, proceeding via a tetrahedral intermediate.

The reaction is typically carried out in an acidic alcoholic solution, which catalyzes the dehydration of the intermediate to form the final hydrazone product. The presence of the permanent positive charge on the quaternary ammonium or pyridinium moiety is key to the reagent's function, both in the classical separation protocols and in modern analytical applications.

References

Spectral Properties of 1-(Aminoformylmethyl)pyridinium Chloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectral properties of 1-(Aminoformylmethyl)pyridinium chloride, a compound of interest to researchers and professionals in the fields of organic synthesis and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of the molecule and provides detailed experimental protocols for obtaining such spectra.

Introduction

This compound, also known as Girard's Reagent P amide, is a quaternary pyridinium salt. Its structure, featuring a positively charged pyridinium ring and an aminoformylmethyl substituent, gives rise to a unique spectral fingerprint. Understanding these spectral properties is crucial for the structural elucidation and quality control of this compound in research and development settings.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridinium (ortho-H) | 8.8 - 9.2 | Doublet | Deshielded due to the positive charge on the nitrogen atom. |

| Pyridinium (para-H) | 8.4 - 8.7 | Triplet | |

| Pyridinium (meta-H) | 8.0 - 8.3 | Triplet | |

| Methylene (-CH₂-) | 5.5 - 5.9 | Singlet | Adjacent to the positively charged nitrogen and the carbonyl group. |

| Amide (-NH₂) | 7.5 - 8.5 | Broad Singlet | Chemical shift can be variable and concentration-dependent. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (-C=O) | 165 - 175 | |

| Pyridinium (ortho-C) | 145 - 150 | Deshielded due to the adjacent positively charged nitrogen. |

| Pyridinium (para-C) | 140 - 145 | |

| Pyridinium (meta-C) | 125 - 130 | |

| Methylene (-CH₂-) | 60 - 70 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Amide) | 3100 - 3500 | Medium-Strong, Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Methylene) | 2850 - 3000 | Medium | Stretching |

| C=O (Amide I) | 1650 - 1690 | Strong | Stretching |

| C=N, C=C (Pyridinium Ring) | 1480 - 1650 | Medium-Strong | Stretching |

| N-H (Amide II) | 1550 - 1640 | Medium | Bending |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tube

-

Pipette

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for polar pyridinium salts).

-

Vortex the vial until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of the solid sample.

Method: Potassium Bromide (KBr) Pellet Method

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into the pellet die.

-

Ensure the powder is evenly distributed.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the relationship between the molecular structure and its expected spectral signals.

Caption: Experimental workflow for NMR and IR spectral analysis.

Caption: Structure-to-spectrum correlation for the compound.

Carbamoylmethylpyridinium Chloride: A Technical Guide for Researchers

Introduction

Carbamoylmethylpyridinium chloride, with the chemical formula C₇H₉ClN₂O and CAS number 41220-29-5, is a quaternary ammonium compound. It is characterized by a pyridinium ring linked to a carbamoylmethyl group. This structure imparts cationic surfactant properties to the molecule, making it a subject of interest for various applications, including as a potential antimicrobial agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential uses, with a focus on its surfactant and antimicrobial activities. While specific data for Carbamoylmethylpyridinium chloride is limited, this guide draws upon research on closely related 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants to provide valuable insights.

Chemical and Physical Properties

Carbamoylmethylpyridinium chloride is typically a white to off-white solid that is soluble in water and other polar solvents. Its quaternary ammonium structure, with a positively charged nitrogen atom in the pyridine ring, is a key determinant of its chemical behavior and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₉ClN₂O | N/A |

| Molecular Weight | 172.61 g/mol | N/A |

| CAS Number | 41220-29-5 | N/A |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Synthesis

The synthesis of Carbamoylmethylpyridinium chloride and its analogues can be achieved through a two-step process. The first step involves the synthesis of an N-alkyl-2-chloroacetamide intermediate, followed by a reaction with pyridine to yield the final pyridinium chloride product.

A general synthetic route is as follows:

-

Synthesis of N-Alkyl-2-chloroacetamide: An alkylamine is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature. The product is then isolated and purified.

-

Synthesis of 1-(2-(Alkylamino)-2-oxoethyl) Pyridinium Chloride: The N-alkyl-2-chloroacetamide intermediate is then reacted with pyridine. This reaction is typically carried out in a solvent like acetone and heated under reflux. The final product precipitates out of the solution and can be collected by filtration and purified by recrystallization.[2]

Uses and Applications

The primary interest in Carbamoylmethylpyridinium chloride and its derivatives lies in their potential as surfactants and antimicrobial agents.

Surfactant Properties

As cationic surfactants, these compounds can lower the surface tension of water. Key parameters for evaluating surfactant performance include the critical micelle concentration (CMC), surface tension at the CMC (γCMC), effectiveness in surface tension reduction (πCMC), and the efficiency in surface tension reduction (pC₂₀).

The following table summarizes the surface activity of a series of 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants, where the alkyl group (R) is varied. This data provides an indication of the expected surfactant properties of Carbamoylmethylpyridinium chloride (where R would be H).

| Compound (Alkyl Group, R) | CMC (mol/L) | γCMC (mN/m) | πCMC (mN/m) | pC₂₀ |

| n-Octyl | 1.1 x 10⁻² | 33.5 | 38.5 | 2.3 |

| n-Decyl | 2.5 x 10⁻³ | 32.8 | 39.2 | 3.1 |

| n-Dodecyl | 6.3 x 10⁻⁴ | 31.5 | 40.5 | 3.8 |

| n-Tetradecyl | 1.6 x 10⁻⁴ | 30.2 | 41.8 | 4.5 |

Data adapted from a study on 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants.[2]

Antimicrobial Activity

Quaternary ammonium compounds are known for their broad-spectrum antimicrobial activity. The positively charged pyridinium head group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The antimicrobial efficacy of 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants has been evaluated against various bacteria found in oil field injection water, including sulfate-reducing bacteria (SRB), metatrophic bacteria (TGB), and iron bacteria (IB).

The following table shows the minimum inhibitory concentration (MIC) in mg/L for the different alkyl derivatives.

| Compound (Alkyl Group, R) | MIC against SRB (mg/L) | MIC against TGB (mg/L) | MIC against IB (mg/L) |

| n-Octyl | 100 | 50 | 50 |

| n-Decyl | 50 | 25 | 25 |

| n-Dodecyl | 25 | 12.5 | 12.5 |

| n-Tetradecyl | 12.5 | 6.25 | 6.25 |

Data adapted from a study on 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants.[2]

Experimental Protocols

Synthesis of 1-(2-(dodecylamino)-2-oxoethyl) Pyridinium Chloride

This protocol is adapted from the synthesis of the dodecyl derivative and serves as a representative example.[2]

Step 1: Synthesis of N-Dodecyl-2-chloroacetamide

-

To a solution of dodecylamine (0.1 mol) and triethylamine (0.1 mol) in 150 mL of dichloromethane, add chloroacetyl chloride (0.1 mol) dropwise with stirring at 0-5 °C.

-

After the addition is complete, continue stirring at this temperature for 30 minutes, and then stir at room temperature for 2 hours.

-

Wash the reaction mixture successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure N-dodecyl-2-chloroacetamide.

Step 2: Synthesis of 1-(2-(dodecylamino)-2-oxoethyl) Pyridinium Chloride

-

Dissolve N-dodecyl-2-chloroacetamide (0.05 mol) and pyridine (0.05 mol) in 100 mL of acetone.

-

Heat the mixture under reflux for 10 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate.

-

Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to obtain 1-(2-(dodecylamino)-2-oxoethyl) pyridinium chloride.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC can be determined using a serial dilution method.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare a series of twofold dilutions of the stock solution in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism in medium without test compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions for the microorganism (e.g., 24-48 hours at 37°C).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The primary mechanism of antimicrobial action for Carbamoylmethylpyridinium chloride, as a quaternary ammonium compound, is the disruption of microbial cell membranes. This process does not involve a specific signaling pathway but is rather a direct physical and chemical interaction with the cell envelope.

Caption: General mechanism of antimicrobial action for quaternary ammonium compounds.

The cationic pyridinium head of Carbamoylmethylpyridinium chloride is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[3][4] This initial binding facilitates the insertion of the nonpolar part of the molecule into the hydrophobic core of the lipid bilayer.[3][4] This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death.[3][4]

Conclusion

Carbamoylmethylpyridinium chloride is a quaternary ammonium compound with potential applications as a cationic surfactant and antimicrobial agent. While specific research on this exact molecule is not extensive, studies on its close structural analogues provide strong evidence for its surface-active properties and efficacy against various bacteria. The synthesis is achievable through a straightforward two-step process. Its mechanism of action is characteristic of quaternary ammonium compounds, involving the disruption of microbial cell membranes. Further research is warranted to fully elucidate the specific properties and potential applications of Carbamoylmethylpyridinium chloride in various fields, including materials science, and as a biocide in industrial and pharmaceutical applications.

References

An In-depth Technical Guide to 1-(Aminoformylmethyl)pyridinium chloride (Girard's Reagent P)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, properties, and experimental applications of 1-(Aminoformylmethyl)pyridinium chloride, widely known as Girard's Reagent P. This document is intended for use by professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

This compound is a water-soluble quaternary ammonium salt. Its primary utility in a laboratory setting is as a derivatizing agent for aldehydes and ketones. This property makes it invaluable for the isolation and analysis of carbonyl-containing compounds from complex mixtures, particularly in the field of steroid chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₉ClN₂O | |

| Molecular Weight | 172.61 g/mol | |

| CAS Number | 41220-29-5 | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 211 °C | |

| Solubility | Soluble in water | |

| Storage Temperature | Room temperature, keep dry and cool |

Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

The primary hazards associated with this compound are:

-

Eye Irritation: Causes serious eye irritation.

-

Skin Irritation: Causes skin irritation.

-

Respiratory Tract Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and, if a significant spill is possible, additional protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts is recommended.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

-

After Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Synthesis of this compound

A general method for the preparation of this compound involves the reaction of pyridine with 2-chloroacetamide.

Materials:

-

Pyridine

-

2-Chloroacetamide

-

Anhydrous diethyl ether

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-chloroacetamide in a minimal amount of ethanol.

-

Add an equimolar amount of pyridine to the solution.

-

Reflux the mixture for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

Derivatization of Ketones with Girard's Reagent P

This protocol describes a general procedure for the formation of water-soluble hydrazones from ketones using Girard's Reagent P. This is particularly useful for separating ketones from less polar compounds in a mixture.

Materials:

-

Ketone-containing sample

-

Girard's Reagent P (this compound)

-

Glacial acetic acid

-

Ethanol (95%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Water

Procedure:

-

Dissolve the ketone-containing sample in 10 volumes of 95% ethanol.

-

Add a 10% solution of glacial acetic acid in 95% ethanol to the sample solution. The final concentration of acetic acid should be approximately 1%.

-

Add a 1.2 molar excess of Girard's Reagent P to the mixture.

-

Reflux the reaction mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a mixture of ice-cold water and diethyl ether.

-

Shake the separatory funnel vigorously. The water-soluble Girard's hydrazone derivative of the ketone will partition into the aqueous layer, while non-ketonic, less polar compounds will remain in the ether layer.

-

Separate the aqueous layer.

-

To regenerate the ketone, the aqueous solution containing the hydrazone can be hydrolyzed by the addition of a mineral acid (e.g., HCl) and gentle heating.

-

The regenerated ketone can then be extracted from the aqueous solution using an organic solvent like diethyl ether.

Visualizations

Experimental Workflow for Ketone Derivatization

The following diagram illustrates the general workflow for the separation of ketones from a mixture using Girard's Reagent P.

Caption: Workflow for the derivatization and isolation of ketones.

Conclusion

This compound (Girard's Reagent P) is a valuable tool for the derivatization and isolation of carbonyl compounds. Adherence to strict safety protocols is essential when handling this irritant compound. The experimental procedures outlined in this guide provide a framework for its effective use in a research and development setting. Proper implementation of these methods can significantly aid in the purification and analysis of complex chemical mixtures.

An In-Depth Technical Guide to Girard's Reagent P: Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Girard's Reagent P, chemically known as 1-(hydrazinocarbonylmethyl)pyridinium chloride, is a cationic derivatizing agent with significant applications in analytical and organic chemistry.[1][2] Its primary utility lies in its ability to react with carbonyl compounds, specifically aldehydes and ketones, to form water-soluble hydrazones.[3][4][5] This property is invaluable for the isolation, purification, and analysis of steroids, ketosteroids, and other carbonyl-containing molecules from complex biological matrices.[1][2][6][7][8]

Core Physical and Chemical Characteristics

Girard's Reagent P is a white to off-white crystalline solid that is soluble in polar solvents such as water and alcohols.[9] It is stable under normal storage conditions, although it should be kept in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[9]

| Property | Value | Reference |

| CAS Number | 1126-58-5 | [9] |

| Molecular Formula | C₇H₁₀ClN₃O | [10] |

| Molecular Weight | 187.63 g/mol | [10] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 201-203 °C (with decomposition) | |

| Solubility | Soluble in water, DMSO (sparingly, heated), Methanol (slightly) | [9] |

Reaction Mechanism with Carbonyl Compounds

The derivatization reaction of Girard's Reagent P with an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a stable hydrazone. The hydrazide moiety of the reagent acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The presence of a permanent positive charge on the pyridinium ring renders the resulting hydrazone highly soluble in aqueous solutions, facilitating its separation from non-polar compounds.[3][5][11][12]

Experimental Protocols

Below are detailed methodologies for the derivatization of carbonyl compounds using Girard's Reagent P, with a specific example for steroid analysis.

General Derivatization of Ketones and Aldehydes

This protocol can be adapted for various carbonyl-containing compounds.

Materials:

-

Girard's Reagent P

-

Carbonyl compound

-

Glacial acetic acid

-

Methanol (or another suitable alcohol like ethanol)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) for purification[1]

-

Ammonium hydroxide solution (5% in methanol)[1]

-

Nitrogen gas for drying

Procedure:

-

Dissolve the carbonyl compound in a suitable solvent (e.g., 70% methanol in water).[1]

-

Add Girard's Reagent P (in excess, e.g., 50 mg for a small-scale reaction) and a catalytic amount of glacial acetic acid (e.g., 50 µL).[1]

-

The reaction mixture is incubated at an elevated temperature, typically between 50-85°C.[1] The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound.[1]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

After the reaction is complete, the mixture can be neutralized.[1]

-

For purification, the reaction mixture can be loaded onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.[1]

-

Wash the cartridge with an acidic solution (e.g., 0.1 M aqueous hydrochloric acid) to remove unreacted neutral compounds.[1]

-

Elute the derivatized hydrazone with a basic methanolic solution (e.g., 5% NH₄OH in methanol).[1]

-

Dry the eluted fraction under a stream of nitrogen. The purified hydrazone is now ready for analysis.

Derivatization of Keto-Steroids in Serum for LC-MS Analysis

This protocol is specifically tailored for the sensitive detection of keto-steroids in biological samples.[6]

Materials:

-

Serum sample

-

Internal standard solution (e.g., isotopically labeled steroids)

-

Methanol

-

Methyl tert-butyl ether (MTBE)

-

1 M HCl

-

Saturated NaCl solution

-

Girard's Reagent P solution (1 mg/mL in water)[6]

-

10% Acetic acid in methanol[6]

Procedure:

-

To 100 µL of serum, add 20 µL of the internal standard solution.[6]

-

Perform a liquid-liquid extraction by adding 400 µL of water, 5 µL of 1 M HCl, 50 µL of saturated NaCl, and 1.4 mL of MTBE.[6] Vortex and centrifuge to separate the layers.

-

Transfer the organic (MTBE) layer to a clean tube and evaporate to dryness under nitrogen.

-

Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.[6]

-

Add 20 µL of the Girard's Reagent P solution (1 mg/mL in water).[6]

-

Incubate the reaction mixture at 60°C for 10 minutes.[6]

-

Evaporate the sample to dryness again under a stream of nitrogen.[6]

-

Reconstitute the final sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50:50 methanol:water).[6]

Applications in Research and Drug Development

The unique properties of Girard's Reagent P make it a valuable tool in various scientific disciplines:

-

Steroid Profiling: It is extensively used to derivatize and quantify endogenous steroids in biological fluids, which is crucial for endocrinology research and clinical diagnostics.[1][6][7]

-

Metabolomics: In drug development, it aids in the identification and quantification of drug metabolites that contain carbonyl functionalities.[2]

-

Glycomics: Girard's Reagent P has been employed as a derivatization reagent to enhance the mass spectrometric signals of glycans, facilitating their analysis.[11][12]

-

Analytical Chemistry: The introduction of a permanent positive charge significantly improves the ionization efficiency in mass spectrometry, leading to enhanced sensitivity and lower detection limits for carbonyl compounds.[2][3][4]

-

Organic Synthesis: It serves as a tool for the selective protection of carbonyl groups and for the isolation of carbonyl compounds from complex reaction mixtures.

References

- 1. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 8. Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 1126-58-5(Girard’s Reagent P) | Kuujia.com [ko.kuujia.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Derivatization of Ketosteroids with Girard's Reagent P

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of ketosteroids in biological matrices presents a significant challenge due to their relatively low abundance and poor ionization efficiency in mass spectrometry.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations. Girard's Reagent P (GRP) is a cationic hydrazine that reacts with the ketone functional groups of steroids to form hydrazones.[3] This derivatization introduces a permanently charged pyridinium group, which significantly enhances the ionization efficiency of the steroid molecules, particularly for electrospray ionization mass spectrometry (ESI-MS).[1][4][5] This application note provides detailed protocols for the derivatization of ketosteroids using Girard's Reagent P, along with quantitative data and a workflow for analysis. The enhanced sensitivity and specificity achieved through this method are crucial for applications in clinical diagnostics, sports doping control, and pharmaceutical research.[4][6]

Reaction Mechanism

Girard's Reagent P reacts with the carbonyl group (ketone) of a steroid in an acidic environment to form a stable hydrazone. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N-acylhydrazone derivative. This derivative carries a permanent positive charge, making it highly suitable for sensitive detection by positive mode ESI-MS.[3]

Applications

-

Enhanced Sensitivity in Mass Spectrometry: GRP derivatization can lead to a signal enhancement of one to two orders of magnitude for ketosteroids and their metabolites.[7] This is particularly beneficial for the analysis of low-concentration endogenous steroids.[1]

-

Improved Specificity: The derivatization adds a specific mass tag to the ketosteroids, which aids in their selective detection and reduces interference from the sample matrix.[8]

-

Multiplexed Analysis: This method allows for the simultaneous quantification of multiple steroids in a single analytical run.[4][9]

-

Analysis in Complex Matrices: GRP derivatization has been successfully applied to the analysis of ketosteroids in various biological samples, including serum, plasma, urine, and dried blood spots.[4][6][8]

Experimental Protocols

Materials

-

Girard's Reagent P (CAS 1126-58-5)

-

Methanol (LC-MS grade)

-

Acetic Acid (glacial)

-

Water (LC-MS grade)

-

Internal Standards (e.g., stable isotope-labeled steroids)[4]

-

Sample tubes (glass)

-

Nitrogen evaporator

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

Protocol 1: Derivatization of Androgens in Serum

This protocol is adapted from a method for the analysis of testosterone, androstenedione (AD), and dehydroepiandrosterone (DHEA) in human serum.[1][4]

1. Sample Preparation:

- To 100 µL of serum, add 20 µL of an internal standard solution containing stable isotope-labeled analogs of the target steroids in methanol.[4]

- Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like methyl tert-butyl ether (MTBE).[4]

- Evaporate the organic extract to dryness under a gentle stream of nitrogen.[4]

2. Derivatization Reaction:

- Reconstitute the dried extract in 200 µL of 10% acetic acid in methanol.[4][10]

- Add 20 µL of Girard's Reagent P solution (1 mg/mL in water).[4][10]

- Incubate the mixture at 60 °C for 10 minutes to ensure complete reaction.[4][10]

3. Final Sample Preparation:

- Evaporate the sample to dryness again under nitrogen.[4]

- Reconstitute the final residue in 100 µL of a 50:50 methanol:water solution for LC-MS analysis.[4]

Protocol 2: Derivatization of Ecdysteroids

This protocol is based on a method for the derivatization of ecdysone.[11]

1. Reaction Setup:

- To 1 ml of 70% methanol in water, add 10 µl of a 5 mM stock solution of the ecdysteroid standard in methanol.[11]

- Add 50 µl of glacial acetic acid and 50 mg of Girard's Reagent P.[11]

2. Derivatization Reaction:

- Incubate the mixture at a specified temperature (e.g., 50°C).[11] Note: The reactivity of some ketosteroids, like the 6-ketone group of ecdysone, may be lower and require elevated temperatures.[11]

3. Reaction Monitoring and Quenching:

- At specific time intervals, withdraw a 5 µl aliquot of the reaction mixture.[11]

- Neutralize the aliquot with 95 µl of methanol containing 1% NH4OH to stop the reaction.[11]

- The sample is then ready for dilution and LC-MS analysis.

Quantitative Data

The following tables summarize the quantitative performance of ketosteroid analysis using Girard's Reagent P derivatization followed by LC-MS.

Table 1: Method Validation for Androgen Analysis in Serum [1][4]

| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Testosterone | 0.5 pg on column | 1 pg on column | < 15% | < 15% |

| Androstenedione | 0.5 pg on column | 1 pg on column | < 15% | < 15% |

| DHEA | 2.5 pg on column | 5 pg on column | < 15% | < 15% |

Table 2: Performance for Endogenous Anabolic Steroid Esters in Dried Blood Spots [6]

| Parameter | Result |

| Number of Analytes | 20 |

| Limit of Detection (LODs) | Lower than previous methods |

| Extraction Recovery | Higher than previous methods |

| Intraday Precision (%RSD) | < 20% |

| Interday Precision (%RSD) | < 35% |

Visualizations

Experimental Workflow for Ketosteroid Derivatization and Analysis

Caption: Workflow for Ketosteroid Derivatization and Analysis.

Reaction of Ketosteroid with Girard's Reagent P

Caption: Ketosteroid Derivatization Reaction.

References

- 1. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [researchdiscovery.drexel.edu]

- 10. researchgate.net [researchgate.net]

- 11. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency N-Glycan Labeling with 1-(Aminoformylmethyl)pyridinium chloride (Girard's Reagent P) for Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals in the fields of glycobiology, proteomics, and biopharmaceutical development.

Abstract Analysis of protein glycosylation is critical for understanding protein function, disease pathology, and for ensuring the quality and consistency of biotherapeutic drugs. This document provides a detailed protocol for the chemical derivatization of N-glycans using 1-(Aminoformylmethyl)pyridinium chloride, commonly known as Girard's Reagent P (GP). This labeling strategy attaches a permanent positive charge to the reducing end of the N-glycan.[1][2][3] This derivatization significantly enhances ionization efficiency in mass spectrometry (MS), leading to improved signal-to-noise ratios and greater glycome coverage.[1][3][4][5] The resulting GP-glycan conjugates primarily form singly charged molecular ions ([M]+), which simplifies mass spectra by eliminating the complexity of multiple metal ion adducts.[2][6] This protocol is suitable for both qualitative and quantitative glycomic analyses by MALDI-MS and ESI-MS.

Principle of the Method

Girard's Reagent P is a hydrazine-based compound that reacts with the aldehyde group of the open-ring form of a reducing sugar, such as a released N-glycan. The reaction is an acid-catalyzed condensation that forms a stable hydrazone.[6] The key benefit of GP is its quaternary pyridinium group, which carries a permanent positive charge.[1][3] This charge ensures that the labeled glycan is readily ionized, primarily in the positive ion mode of mass spectrometry, dramatically improving detection sensitivity.[1][2][6] The reaction adds a characteristic mass of 134.0718 Da to the native glycan.[1][3]

Chemical Reaction Pathway

Below is a diagram illustrating the condensation reaction between the reducing end of an N-glycan and Girard's Reagent P.

Caption: Reaction of N-glycan with Girard's Reagent P.

Experimental Workflow

The overall process involves enzymatic release of N-glycans from the glycoprotein, followed by the labeling reaction, purification of the labeled glycans, and finally, analysis by mass spectrometry.

Caption: Workflow for GP labeling and analysis of N-glycans.

Detailed Protocols

Materials and Reagents

-

Glycoprotein Sample: 10-100 µg

-

Denaturation Solution: 50 mM Ammonium Bicarbonate with 0.1% (w/v) RapiGest SF or 8 M Urea

-

Reducing Agent: 10 mM Dithiothreitol (DTT)

-

Alkylation Agent: 50 mM Iodoacetamide (IAA)

-

Enzyme: PNGase F

-

Girard's Reagent P (GP): (CAS 1126-58-5)

-

Labeling Solution: Methanol/Acetic Acid (9:1, v/v)

-

Purification: C18 or Graphitized Carbon Solid Phase Extraction (SPE) cartridges

-

Mass Spectrometer: MALDI-TOF or ESI-QTOF

Step 1: N-Glycan Release from Glycoprotein

-

Denaturation: Dissolve 50-100 µg of glycoprotein in 50 µL of denaturation solution. If using RapiGest, heat at 80°C for 10 minutes. If using Urea, incubate at room temperature for 1 hour.

-

Reduction: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 45 minutes.

-

Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 45 minutes.

-

Enzymatic Digestion: Add PNGase F (approx. 2-5 units per 50 µg protein). Incubate at 37°C for 12-18 hours to release the N-glycans.

Step 2: Girard's Reagent P Labeling

This protocol is adapted from established methods for hydrazide labeling.[2]

-

Prepare Labeling Reagent: Prepare a 0.5 M solution of Girard's Reagent P in the Labeling Solution (Methanol/Acetic Acid, 9:1, v/v).

-

Reaction Setup: After glycan release, acidify the sample with formic acid if RapiGest was used, centrifuge to pellet the degraded surfactant, and transfer the supernatant containing the released glycans to a new tube. Evaporate the sample to dryness.

-

Labeling Reaction: Re-suspend the dried glycans in 50-100 µL of the 0.5 M GP labeling reagent.

-

Incubation: Incubate the reaction mixture at 60°C for 1 hour. The acidic conditions catalyze the hydrazone formation.

Step 3: Purification of Labeled N-Glycans

Excess GP reagent and salts must be removed prior to MS analysis. Solid Phase Extraction (SPE) is a common and effective method.[7]

-

Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of 5% acetic acid in water.

-

Load Sample: Dilute the labeling reaction mixture with 200 µL of 5% acetic acid and load it onto the conditioned C18 cartridge. The labeled glycans will be retained.

-

Wash: Wash the cartridge with 2 mL of 5% acetic acid to remove excess reagent and salts.

-

Elute: Elute the GP-labeled N-glycans with 1-2 mL of 50% acetonitrile in water.

-

Dry: Evaporate the eluted sample to dryness using a vacuum concentrator. The sample is now ready for MS analysis.

Data Presentation and Expected Results

The primary advantage of GP labeling is a significant enhancement in MS signal intensity.[1][6] Studies have shown that signal-to-noise ratios can be improved by over 28-fold for oligosaccharides compared to their native counterparts.[1][3][5]

| Parameter | Condition / Value | Rationale / Expected Outcome |

| Reagent | This compound (GP) | Introduces a permanent positive charge for enhanced MS ionization.[1][2] |

| Reaction Type | Hydrazone Formation | Covalent labeling at the glycan's reducing end.[6] |

| GP Concentration | 0.25 - 0.5 M | Ensures the reaction proceeds to completion.[2] |

| Solvent | Methanol/Acetic Acid (9:1, v/v) | Provides the necessary acidic catalysis for the condensation reaction.[2] |

| Temperature | 60°C | Optimizes reaction kinetics while minimizing glycan degradation.[7] |

| Incubation Time | 1 - 2 hours | Sufficient time for complete derivatization.[7] |

| Mass Shift | +134.0718 Da | The mass added to each glycan by the GP label.[1][3] |

| Signal Enhancement | >28-fold (oligosaccharides) | Dramatically improves detection limits and glycome coverage.[1][5] |

| Primary Ion Species | [M]⁺ | Simplifies spectra by eliminating complex metal adducts ([M+Na]⁺, [M+K]⁺).[2][6] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Signal Intensity | Incomplete labeling reaction. | Ensure GP solution is fresh and the reaction pH is acidic. Increase incubation time or temperature slightly. |

| Inefficient purification (sample loss). | Optimize SPE protocol; ensure proper conditioning and elution steps. | |

| Complex/Unclear Spectra | Incomplete removal of excess reagent or salts. | Improve the washing step during SPE purification. Use multiple washing steps if necessary. |

| No Labeled Product | Incomplete N-glycan release. | Verify PNGase F activity. Ensure complete denaturation, reduction, and alkylation of the glycoprotein. |

| Degradation of Girard's Reagent P. | Use a fresh bottle of the reagent; store it in a desiccator. |

References

- 1. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. metaphactory [semopenalex.org]

- 5. On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS Analysis of Oxysterols Using Girard's Reagent P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules involved in a myriad of physiological and pathological processes, including cholesterol homeostasis, inflammation, and cellular proliferation. Their low endogenous concentrations and structural similarity to the highly abundant cholesterol pose significant analytical challenges. Chemical derivatization with Girard's Reagent P (GRP) is a powerful strategy to enhance the ionization efficiency of oxysterols for sensitive and reliable quantification by Liquid Chromatography-Mass Spectrometry (LC-MS). This "charge-tagging" approach introduces a permanently cationic quaternary ammonium group, dramatically improving detection limits and enabling robust analytical methods.